molecular formula C18H17F2NO2 B3000812 2-(4-fluorophenoxy)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide CAS No. 1049435-91-7

2-(4-fluorophenoxy)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide

Cat. No.: B3000812
CAS No.: 1049435-91-7
M. Wt: 317.336
InChI Key: YAAUEXFGBHSRDU-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide is a synthetic organic compound characterized by the presence of fluorine atoms on its phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 4-fluorophenol with an appropriate acylating agent to form 4-fluorophenyl acetate. This intermediate is then reacted with a cyclopropylmethylamine derivative under suitable conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like recrystallization or chromatography, and stringent control of reaction parameters to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted phenyl rings, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(4-fluorophenoxy)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-((1-(4-chlorophenyl)cyclopropyl)methyl)acetamide
  • 2-(4-bromophenoxy)-N-((1-(4-bromophenyl)cyclopropyl)methyl)acetamide
  • 2-(4-methylphenoxy)-N-((1-(4-methylphenyl)cyclopropyl)methyl)acetamide

Uniqueness

2-(4-fluorophenoxy)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity, biological activity, and physical properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2NO2/c19-14-3-1-13(2-4-14)18(9-10-18)12-21-17(22)11-23-16-7-5-15(20)6-8-16/h1-8H,9-12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAAUEXFGBHSRDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)COC2=CC=C(C=C2)F)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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